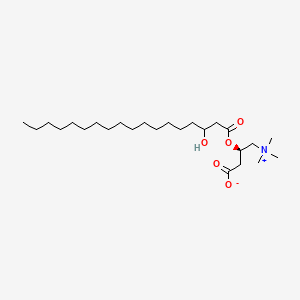

3-Hydroxystearoylcarnitine

Description

Properties

CAS No. |

282525-25-1 |

|---|---|

Molecular Formula |

C25H49NO5 |

Molecular Weight |

443.7 g/mol |

IUPAC Name |

(3R)-3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3/t22?,23-/m1/s1 |

InChI Key |

PWZJXSPDNGIODC-OZAIVSQSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of 3 Hydroxystearoylcarnitine

Carnitine Shuttle System and Long-Chain Fatty Acid Mitochondrial Transport

The mitochondrial inner membrane is impermeable to long-chain fatty acids. To overcome this barrier, a specialized transport mechanism known as the carnitine shuttle system is employed. This system is responsible for the translocation of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs. The formation and transport of 3-Hydroxystearoylcarnitine are critically dependent on the seamless functioning of this shuttle.

Carnitine Palmitoyltransferase I (CPT-1) and II (CPT-2) Activity

The entry of long-chain fatty acids into the mitochondrial intermembrane space is initiated by their activation to acyl-CoAs in the cytosol. Carnitine Palmitoyltransferase I (CPT-1) , an enzyme located on the outer mitochondrial membrane, then catalyzes the conversion of these long-chain acyl-CoAs to their corresponding acylcarnitines. This reaction involves the transfer of the acyl group from coenzyme A (CoA) to L-carnitine. wikipedia.org CPT-1 is a rate-limiting step in long-chain fatty acid oxidation and is subject to allosteric inhibition by malonyl-CoA, a key intermediate in fatty acid synthesis. wikipedia.org This regulation prevents futile cycling between fatty acid synthesis and degradation.

There are three known isoforms of CPT-1: CPT-1A (liver), CPT-1B (muscle), and CPT-1C (brain). wikipedia.org

Once the acylcarnitine, such as stearoylcarnitine, is formed, it traverses the intermembrane space. Upon reaching the inner mitochondrial membrane, Carnitine Palmitoyltransferase II (CPT-2) , an enzyme located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction. nih.gov It transfers the acyl group from carnitine back to CoA, regenerating the long-chain acyl-CoA within the mitochondrial matrix, making it available for β-oxidation. nih.gov

| Enzyme | Location | Substrates | Products | Inhibitors | Key Features |

|---|---|---|---|---|---|

| Carnitine Palmitoyltransferase I (CPT-1) | Outer Mitochondrial Membrane | Long-chain acyl-CoA, L-carnitine | Long-chain acylcarnitine, Coenzyme A | Malonyl-CoA | Rate-limiting enzyme of long-chain fatty acid oxidation. Exists in tissue-specific isoforms (A, B, and C). |

| Carnitine Palmitoyltransferase II (CPT-2) | Inner Mitochondrial Membrane (Matrix Side) | Long-chain acylcarnitine, Coenzyme A | Long-chain acyl-CoA, L-carnitine | - | Essential for regenerating acyl-CoAs within the mitochondrial matrix for β-oxidation. |

Carnitine-Acylcarnitine Translocase (CACT) Function

The transport of acylcarnitines across the inner mitochondrial membrane is facilitated by a specific carrier protein called Carnitine-Acylcarnitine Translocase (CACT) . nih.gov This translocase acts as an antiporter, mediating the one-to-one exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. nih.gov This ensures a continuous supply of free carnitine in the intermembrane space for CPT-1 activity and the delivery of acylcarnitines into the matrix for CPT-2. The proper functioning of CACT is crucial for maintaining the flux of long-chain fatty acids into the mitochondria for energy production. nih.gov

Mitochondrial β-Oxidation Pathway and Intermediate Formation

Once inside the mitochondrial matrix, long-chain acyl-CoAs undergo a cyclical four-step process called β-oxidation. Each cycle shortens the fatty acid chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. The formation of this compound is a direct consequence of the intermediates generated during this process, particularly when there is a disruption in one of the enzymatic steps.

Role of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

The third step of β-oxidation for long-chain fatty acids is catalyzed by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) . This enzyme is responsible for the NAD⁺-dependent dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. medlineplus.gov Specifically for stearic acid, LCHAD would act on 3-hydroxystearoyl-CoA. A deficiency in LCHAD activity leads to the accumulation of long-chain 3-hydroxyacyl-CoAs within the mitochondria. nih.govresearchgate.net

Function of the Mitochondrial Trifunctional Protein (MTP) Complex

For long-chain fatty acids, the last three steps of the β-oxidation spiral are catalyzed by a multi-enzyme complex known as the Mitochondrial Trifunctional Protein (MTP) . nih.govebi.ac.uk This complex is a hetero-octamer composed of four α-subunits and four β-subunits, and it is associated with the inner mitochondrial membrane. nih.gov The α-subunit contains the long-chain enoyl-CoA hydratase and the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities. ebi.ac.uk The β-subunit harbors the long-chain 3-ketoacyl-CoA thiolase activity. ebi.ac.uk The close proximity of these enzymatic activities within the MTP complex allows for efficient substrate channeling and is crucial for the complete oxidation of long-chain fatty acids. nih.gov

| Enzyme/Complex | Component of | Function in β-Oxidation | Substrate (for Stearic Acid Pathway) | Product (for Stearic Acid Pathway) |

|---|---|---|---|---|

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | Mitochondrial Trifunctional Protein (α-subunit) | Step 3: Dehydrogenation | 3-Hydroxystearoyl-CoA | 3-Ketostearoyl-CoA |

| Mitochondrial Trifunctional Protein (MTP) Complex | - | Catalyzes the last three steps of long-chain fatty acid β-oxidation | Long-chain enoyl-CoA, Long-chain 3-hydroxyacyl-CoA, Long-chain 3-ketoacyl-CoA | Long-chain 3-hydroxyacyl-CoA, Long-chain 3-ketoacyl-CoA, Acetyl-CoA and a shortened acyl-CoA |

Generation of 3-Hydroxyacyl-CoAs and their Conversion to Acylcarnitines

In a healthy metabolic state, the intermediates of β-oxidation, including 3-hydroxyacyl-CoAs, are efficiently processed through the enzymatic cascade. However, in inherited metabolic disorders such as LCHAD deficiency or MTP deficiency, the pathway is blocked. This leads to an intramitochondrial accumulation of the substrate for the deficient enzyme, in this case, long-chain 3-hydroxyacyl-CoAs like 3-hydroxystearoyl-CoA.

To mitigate the toxic effects of these accumulating acyl-CoAs and to replenish the pool of free coenzyme A, the mitochondrial enzyme CPT-2 can operate in reverse. It catalyzes the transfer of the 3-hydroxyacyl group from CoA to carnitine, forming 3-hydroxyacylcarnitines, including this compound. These newly formed acylcarnitines can then be transported out of the mitochondria via CACT and subsequently excreted from the cell. This process serves as a detoxification mechanism.

The measurement of specific acylcarnitines, such as this compound, in blood and urine is a key diagnostic marker for disorders of long-chain fatty acid oxidation. In LCHAD deficiency, for instance, there is a characteristic elevation of long-chain 3-hydroxyacylcarnitines, including C16-OH (3-hydroxypalmitoylcarnitine), C18:1-OH (3-hydroxyoleoylcarnitine), and C18-OH (this compound).

| Metabolite | Condition | Relative Level | Significance |

|---|---|---|---|

| This compound (C18-OH) | LCHAD/MTP Deficiency | Significantly Elevated | Diagnostic marker for these disorders. Reflects the accumulation of 3-hydroxystearoyl-CoA. |

| 3-Hydroxypalmitoylcarnitine (C16-OH) | LCHAD/MTP Deficiency | Significantly Elevated | Key diagnostic marker for LCHAD and MTP deficiencies. |

| 3-Hydroxyoleoylcarnitine (C18:1-OH) | LCHAD/MTP Deficiency | Significantly Elevated | Another important diagnostic marker for these long-chain fatty acid oxidation disorders. |

Peroxisomal Fatty Acid Oxidation and Carnitine Conjugation

Peroxisomes are cellular organelles that play a crucial role in the metabolism of various lipids, including the beta-oxidation of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. nih.gov While mitochondria are the primary site for the beta-oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are responsible for the initial chain-shortening of fatty acids that are too long to be efficiently metabolized by mitochondria. wikipedia.org The process of peroxisomal beta-oxidation involves a series of enzymatic reactions that mirror those in the mitochondria, but are carried out by a distinct set of enzymes. researchgate.net

The metabolism of 3-hydroxystearic acid, the fatty acid component of this compound, can be initiated in the peroxisomes. The first step in peroxisomal beta-oxidation is catalyzed by an acyl-CoA oxidase. Rat liver peroxisomes, for instance, contain multiple acyl-CoA oxidases with different substrate specificities. nih.gov Following the initial oxidation, the subsequent hydration and dehydrogenation steps are carried out by multifunctional enzymes. Specifically, the third step, the dehydrogenation of a 3-hydroxyacyl-CoA intermediate, is catalyzed by 3-hydroxyacyl-CoA dehydrogenases present within the peroxisomes. nih.gov

Once 3-hydroxystearoyl-CoA is processed within the peroxisome, the resulting acyl-CoA can be conjugated to carnitine. This conjugation is essential for the transport of acyl groups out of the peroxisome to the mitochondria for complete oxidation. nih.gov Peroxisomes contain their own set of carnitine acyltransferases, distinct from those in the mitochondria. nih.gov The two primary carnitine acyltransferases located in peroxisomes are carnitine octanoyltransferase (CROT) and carnitine acetyltransferase (CRAT). nih.gov Given the long-chain nature of 3-hydroxystearic acid, it is plausible that carnitine octanoyltransferase (CROT) is the enzyme responsible for the conjugation of 3-hydroxystearoyl-CoA to carnitine, forming this compound. This peroxisomal pathway can serve as a compensatory mechanism when mitochondrial fatty acid oxidation is impaired. nih.gov

| Enzyme/Transporter | Location | Function in this compound Metabolism |

|---|---|---|

| Acyl-CoA Oxidase | Peroxisome | Initial oxidation of 3-hydroxystearoyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | Peroxisome | Dehydrogenation of the 3-hydroxyacyl-CoA intermediate |

| Carnitine Octanoyltransferase (CROT) | Peroxisome | Conjugation of 3-hydroxystearoyl-CoA with carnitine |

Interplay with Tricarboxylic Acid (TCA) Cycle and ATP Production

The catabolism of fatty acids, including 3-hydroxystearic acid, is intrinsically linked to cellular energy production through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The beta-oxidation of 3-hydroxystearoyl-CoA, whether in the mitochondria or initiated in the peroxisomes and completed in the mitochondria, results in the production of acetyl-CoA. wikipedia.orgchemrxiv.org

Acetyl-CoA is the primary fuel for the TCA cycle, a series of biochemical reactions that occur in the mitochondrial matrix. wikipedia.orgteachmephysiology.com It enters the cycle by condensing with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. jumedicine.com Each turn of the TCA cycle generates reducing equivalents in the form of NADH and FADH2, as well as one molecule of GTP (or ATP). wikipedia.org

These reducing equivalents, NADH and FADH2, are then utilized by the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane. berkeley.edu The transfer of electrons through this chain creates a proton gradient that drives the synthesis of large amounts of ATP through a process called oxidative phosphorylation. jumedicine.com Therefore, the breakdown of this compound ultimately contributes to the cellular ATP pool by providing acetyl-CoA to fuel the TCA cycle. The complete oxidation of the acetyl-CoA derived from 3-hydroxystearic acid yields a significant amount of ATP, highlighting the importance of fatty acid metabolism in maintaining cellular energy homeostasis.

| Metabolic Pathway | Input from this compound Catabolism | Key Outputs | Cellular Location |

|---|---|---|---|

| Beta-Oxidation | 3-Hydroxystearoyl-CoA | Acetyl-CoA, NADH, FADH2 | Mitochondria/Peroxisomes |

| Tricarboxylic Acid (TCA) Cycle | Acetyl-CoA | NADH, FADH2, GTP/ATP, CO2 | Mitochondrial Matrix |

| Oxidative Phosphorylation | NADH, FADH2 | ATP, H2O | Inner Mitochondrial Membrane |

Biosynthesis and Degradation Mechanisms of Acylcarnitines

The biosynthesis and degradation of acylcarnitines, including this compound, are dynamic processes central to fatty acid metabolism. These reactions are primarily catalyzed by a family of enzymes known as carnitine acyltransferases. chemrxiv.org

Biosynthesis:

The synthesis of this compound occurs through the reversible transfer of a 3-hydroxystearoyl group from coenzyme A (CoA) to L-carnitine. This reaction is catalyzed by a carnitine acyltransferase. Depending on the cellular location and the chain length of the fatty acid, different isoforms of this enzyme are involved. In the context of mitochondrial fatty acid oxidation, carnitine palmitoyltransferase I (CPT I) located on the outer mitochondrial membrane, would catalyze the formation of this compound for its transport into the mitochondrial matrix. nih.gov Within the peroxisomes, as previously mentioned, carnitine octanoyltransferase (CROT) is the likely enzyme to perform this conjugation. nih.gov

The biosynthesis of L-carnitine itself is a multi-step process that begins with the methylation of lysine residues within proteins. nih.gov These trimethylated lysine residues are then released through protein hydrolysis and subsequently converted through a series of enzymatic reactions, occurring in various tissues, to L-carnitine. nih.govnih.gov

Degradation:

The degradation of this compound is essentially the reverse of its synthesis. It is a hydrolysis reaction that cleaves the ester bond, releasing free L-carnitine and 3-hydroxystearoyl-CoA. This reaction is also catalyzed by carnitine acyltransferases. In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II), located on the inner mitochondrial membrane, is responsible for converting long-chain acylcarnitines that have been transported into the mitochondria back into their acyl-CoA derivatives, allowing them to enter the beta-oxidation pathway. nih.gov A similar reversible reaction would occur within peroxisomes, catalyzed by CROT, to release 3-hydroxystearoyl-CoA for further metabolism within the organelle or for transport to the mitochondria. The released L-carnitine is then available to be recycled for the transport of other fatty acids.

| Process | Key Enzyme(s) | Substrates | Products | Primary Cellular Location(s) |

|---|---|---|---|---|

| Biosynthesis | Carnitine Palmitoyltransferase I (CPT I), Carnitine Octanoyltransferase (CROT) | 3-Hydroxystearoyl-CoA, L-Carnitine | This compound, Coenzyme A | Outer Mitochondrial Membrane, Peroxisomes |

| Degradation | Carnitine Palmitoyltransferase II (CPT II), Carnitine Octanoyltransferase (CROT) | This compound, Coenzyme A | 3-Hydroxystearoyl-CoA, L-Carnitine | Inner Mitochondrial Membrane, Peroxisomes |

Pathobiochemical Implications of 3 Hydroxystearoylcarnitine Dysregulation

Role in Inherited Metabolic Disorders of Fatty Acid Oxidation

Inherited metabolic disorders of fatty acid oxidation (FAO) are a group of genetic conditions that impair the body's ability to break down fatty acids for energy. In several of these disorders, particularly those affecting the oxidation of long-chain fatty acids, 3-Hydroxystearoylcarnitine is a key biomarker that accumulates to toxic levels.

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene. This gene encodes the alpha-subunit of the mitochondrial trifunctional protein (MTP), which catalyzes the final three steps of long-chain fatty acid β-oxidation. Specifically, the LCHAD enzyme is responsible for the dehydrogenation of 3-hydroxyacyl-CoAs.

In LCHAD deficiency, the impaired function of the LCHAD enzyme leads to a block in the β-oxidation spiral. This enzymatic block results in the upstream accumulation of long-chain 3-hydroxyacyl-CoAs, including 3-hydroxystearoyl-CoA. To mitigate the toxicity of these accumulating CoA esters, they are converted to their corresponding carnitine esters by carnitine palmitoyltransferase II (CPT II) and other carnitine acyltransferases. This conversion process leads to a significant elevation of this compound and other long-chain 3-hydroxyacylcarnitines in the blood and tissues of affected individuals. frontiersin.orgnih.gov The measurement of these acylcarnitines, including this compound, is a primary diagnostic marker for LCHAD deficiency. mdpi.com

Table 1: Key Factors in this compound Accumulation in LCHAD Deficiency

| Factor | Description |

| Enzymatic Defect | Impaired activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). |

| Genetic Basis | Mutations in the HADHA gene. |

| Primary Accumulated Metabolite | Long-chain 3-hydroxyacyl-CoAs (e.g., 3-hydroxystearoyl-CoA). |

| Detoxification Pathway | Conversion of 3-hydroxyacyl-CoAs to their carnitine esters. |

| Key Biomarker | Elevated levels of this compound in blood and tissues. |

Mitochondrial trifunctional protein (MTP) deficiency is a more comprehensive disorder than isolated LCHAD deficiency, as it involves the dysfunction of all three enzymatic activities of the MTP complex: long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase. nih.govwikipedia.org This disorder can result from mutations in either the HADHA or HADHB gene, which encode the alpha and beta subunits of the MTP, respectively. nih.govnih.gov

The metabolic disruption in MTP deficiency is more extensive than in isolated LCHAD deficiency. The blockage of multiple steps in the β-oxidation pathway leads to the accumulation of a broader range of fatty acid intermediates. The metabolite profile in MTP deficiency is characterized by elevated levels of various long-chain acylcarnitines, including a prominent increase in this compound, similar to that seen in LCHAD deficiency. mdpi.com However, due to the additional enzymatic blocks, other long-chain acylcarnitines and dicarboxylic acids may also be elevated. The comprehensive nature of the metabolic disruption often leads to a more severe clinical presentation in MTP deficiency compared to isolated LCHAD deficiency. nih.govnih.gov

While prominently associated with LCHAD and MTP deficiencies, elevated levels of this compound and other long-chain acylcarnitines can also be indicative of other fatty acid oxidation disorders, albeit often to a lesser extent.

Carnitine-Acylcarnitine Translocase (CACT) Deficiency: This disorder is caused by defects in the transporter responsible for moving long-chain acylcarnitines into the mitochondrial matrix. nih.govorpha.net The impaired transport leads to an accumulation of long-chain acylcarnitines, including this compound, in the cytoplasm and subsequently in the blood. wikipedia.orgorpha.net The acylcarnitine profile in CACT deficiency can be similar to that of LCHAD and MTP deficiencies, making differential diagnosis crucial. orpha.net

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: VLCAD is the enzyme that catalyzes the first step of long-chain fatty acid β-oxidation. nih.govhrsa.gov In VLCAD deficiency, there is an accumulation of long-chain acyl-CoAs, which are then converted to their carnitine esters. While the primary markers are C14:1, C14, and C12 acylcarnitines, elevations of longer-chain acylcarnitines, including this compound, can also be observed, though typically not as pronounced as in LCHAD or MTP deficiency. researchgate.net

Contribution to Cellular Metabolic Stress and Dysfunction

The accumulation of this compound and other long-chain acylcarnitines is not merely a diagnostic marker but actively contributes to cellular metabolic stress and dysfunction. These metabolites can exert toxic effects on various cellular components and processes.

The fundamental consequence of a block in fatty acid oxidation is a deficit in energy production, particularly under conditions of fasting when fatty acids are the primary fuel source. unl.edu This impairment of energy homeostasis is a central feature of disorders where this compound accumulates. Tissues with high energy demands, such as the heart, skeletal muscle, and liver, are especially vulnerable. nih.gov The inability to efficiently utilize long-chain fatty acids for ATP production leads to hypoglycemia and a reduced ability to generate ketone bodies, which are a critical alternative fuel for the brain during fasting. unl.edu

The accumulation of acyl-CoAs and acylcarnitines can also inhibit other metabolic pathways. For instance, high levels of long-chain acyl-CoAs can inhibit the adenine (B156593) nucleotide translocator, which is essential for transporting ATP out of the mitochondria. This further exacerbates the cellular energy deficit.

Beyond the direct impact on energy production, the accumulation of this compound and related metabolites exerts direct toxic effects on cellular structures and functions. These long-chain acylcarnitines are amphipathic molecules that can intercalate into cellular membranes, disrupting their integrity and function. frontiersin.org

Research has shown that long-chain acylcarnitines can induce a variety of detrimental cellular processes:

Mitochondrial Dysfunction: These metabolites can uncouple oxidative phosphorylation, leading to a decrease in the mitochondrial membrane potential and increased production of reactive oxygen species (ROS). nih.gov This oxidative stress can damage mitochondrial DNA, proteins, and lipids, further impairing mitochondrial function.

Disruption of Calcium Homeostasis: Long-chain acylcarnitines have been shown to interfere with cellular calcium signaling. They can trigger the release of calcium from intracellular stores and affect the function of calcium channels and pumps, leading to an overload of intracellular calcium. nih.gov This can activate various downstream signaling pathways that contribute to cell injury and apoptosis.

Inflammatory Signaling: The accumulation of these metabolites can activate inflammatory pathways within cells, contributing to the chronic inflammation observed in some fatty acid oxidation disorders. nih.gov

Apoptosis: The combination of energy depletion, oxidative stress, and disrupted ion homeostasis can trigger programmed cell death, or apoptosis. nih.gov This is particularly relevant in the pathophysiology of cardiomyopathy and myopathy seen in these disorders.

Table 2: Cellular Effects of Accumulated this compound and Related Metabolites

| Cellular Process | Effect of Accumulated Metabolites |

| Mitochondrial Function | Uncoupling of oxidative phosphorylation, increased ROS production, damage to mitochondrial components. |

| Calcium Homeostasis | Disruption of calcium signaling, leading to intracellular calcium overload. |

| Inflammatory Pathways | Activation of pro-inflammatory signaling cascades. |

| Cell Viability | Induction of apoptosis (programmed cell death). |

| Membrane Integrity | Disruption of cellular and organellar membrane structure and function. |

Involvement in Broader Metabolic Dysfunctions

The dysregulation of this compound, a long-chain acylcarnitine, is increasingly recognized as a key indicator and potential mediator of widespread metabolic disturbances. Its accumulation points to underlying inefficiencies in mitochondrial fatty acid oxidation, a central hub for energy metabolism. This disruption has cascading effects, contributing to the pathogenesis of complex metabolic diseases.

Insulin (B600854) Resistance and Altered Lipid Metabolism

The accumulation of long-chain acylcarnitines, including this compound, is strongly associated with insulin resistance, a condition where cells fail to respond effectively to insulin. nih.govnih.gov This phenomenon is often observed in states of "lipid oversupply," such as obesity and type 2 diabetes, where the rate of fatty acids entering the mitochondria exceeds the capacity of the β-oxidation pathway. caldic.com

When fatty acid oxidation is incomplete, intermediary metabolites like this compound build up. nih.govresearchgate.net This accumulation reflects a mismatch between fatty acid uptake and their complete combustion for energy. researchgate.net Research suggests that these accumulated acylcarnitines are not merely passive bystanders but may actively contribute to insulin resistance. nih.gov Studies have shown that the buildup of fatty acyl-CoA derivatives and their corresponding acylcarnitine metabolites in muscle tissue can inhibit crucial insulin signaling pathways. caldic.com This interference with insulin-responsive processes disrupts normal glucose uptake and utilization, a hallmark of insulin resistance. nih.govresearchgate.net

In diabetic cardiomyopathy, for example, a condition linked to insulin resistance, myocardial tissue shows a significant increase in total acylcarnitines, including 3-hydroxy acylcarnitine species. nih.govresearchgate.net This accumulation is reversible with insulin treatment, highlighting the close relationship between insulin action and proper fatty acid metabolism. nih.govresearchgate.net The irregular lipid metabolism seen in obesity and type 2 diabetes, termed diabetic dyslipidemia, is associated with elevated plasma levels of over 300 lipid species, with acylcarnitines being a prominent class. asbmb.org

| Finding | Metabolic Context | Associated Acylcarnitines | Reference |

|---|---|---|---|

| Accumulation of acylcarnitines interferes with insulin sensitivity. | Fatty acid oxidation rate exceeds the capacity of the tricarboxylic acid (TCA) cycle. | General Acylcarnitines | nih.govresearchgate.net |

| Increased acylcarnitine species are found in insulin-resistant skeletal muscle. | Incomplete fatty acid β-oxidation in muscle tissue. | General Acylcarnitines | nih.gov |

| A four-fold increase in acylcarnitines was observed in diabetic myocardium, which was reversible with insulin. | Diabetic cardiomyopathy with dysfunctional lipid metabolism. | 3-hydroxy acylcarnitines and other acylcarnitine species. | nih.govresearchgate.net |

| Elevated plasma acylcarnitines are associated with diabetic dyslipidemia. | Obesity and Type 2 Diabetes. | Multiple lipid species, including acylcarnitines. | asbmb.org |

Mitochondrial Dysfunction in Disease Mechanisms

Mitochondria are central to cellular energy production, and their dysfunction is a key factor in many chronic diseases. nih.gov Acylcarnitines, including this compound, are essential for transporting long-chain fatty acids across the mitochondrial membrane for β-oxidation. oup.comnih.gov An accumulation of these molecules in plasma or tissues is often a sign that mitochondrial function is compromised. researchgate.net

Elevated levels of specific hydroxylated long-chain acylcarnitines have been identified as biomarkers for mitochondrial myopathy, a group of diseases caused by dysfunctional mitochondria. oup.com In one study, 63% of patients with confirmed mitochondrial myopathy showed elevated concentrations of one of four 3-hydroxylated long-chain acylcarnitines, including 3-hydroxyoctadecenoylcarnitine (C18:1-OH), a closely related molecule to this compound. oup.com This suggests a specific derangement in the processing of long-chain fatty acids within the mitochondria in these patients. oup.com

The buildup of long-chain acylcarnitines can directly impair mitochondrial function. Studies have demonstrated that these compounds can interfere with the production of ATP, the cell's primary energy currency. nih.govnih.gov This impairment can lead to a collapse in mitochondrial energetics, contributing to cellular damage and dysfunction, particularly in high-energy-demand organs like the heart. nih.govmdpi.com Cardiomyopathies, for instance, are often linked to metabolic defects involving carnitine and mitochondrial metabolism. nih.gov The accumulation of long-chain acyl-CoA, the precursor to acylcarnitines, can inhibit key components of mitochondrial energy production. nih.gov

| Biomarker | Disease | Key Observation | Reference |

|---|---|---|---|

| 3-hydroxytetradecanoyl carnitine (C14:0-OH) | Mitochondrial Myopathy | A specific pattern of elevation in one of these four acylcarnitines was found in 63% of patients. | oup.com |

| 3-hydroxytetradecenoyl carnitine (C14:1-OH) | Mitochondrial Myopathy | ||

| 3-hydroxyhexadecenoylcarnitine (C16:1-OH) | Mitochondrial Myopathy | ||

| 3-hydroxyoctadecenoylcarnitine (C18:1-OH) | Mitochondrial Myopathy |

Cellular Lipotoxicity Mechanisms

Lipotoxicity describes the cellular damage caused by the accumulation of lipid intermediates in non-adipose tissues. researchgate.netnih.gov When the influx of fatty acids exceeds a cell's capacity for oxidation or storage, these lipids are shunted into alternative metabolic pathways, leading to the production of potentially toxic metabolites, such as ceramides (B1148491) and certain acylcarnitines. researchgate.netmdpi.com The accumulation of this compound is a manifestation of this metabolic overload.

One of the primary mechanisms of lipotoxicity is the induction of oxidative stress. nih.gov Research has shown that treating muscle cells with long-chain acylcarnitines leads to a two- to three-fold increase in oxidative stress markers. nih.gov This acylcarnitine-induced oxidative stress is a key factor in the development of insulin resistance in these cells. nih.gov The overproduction of reactive oxygen species (ROS) can damage cellular components, including proteins, lipids, and DNA, leading to cellular dysfunction and apoptosis (programmed cell death). nih.gov

Furthermore, lipid intermediates can trigger stress in the endoplasmic reticulum (ER), another critical cellular organelle. nih.govmdpi.com ER stress, along with oxidative stress and inflammation, are core components of the lipotoxic effects that damage cells in organs like the pancreas, liver, and heart. nih.gov In cardiomyocytes, the accumulation of saturated fatty acids and their derivatives can alter cellular structures, disrupt calcium homeostasis, and ultimately lead to cell death, contributing to cardiac dysfunction. mdpi.commdpi.com

Analytical Methodologies for 3 Hydroxystearoylcarnitine Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has revolutionized the analysis of acylcarnitines, including 3-Hydroxystearoylcarnitine, enabling rapid and precise measurements from small sample volumes. nih.gov Several MS-based approaches are routinely employed, each offering distinct advantages for acylcarnitine profiling.

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling

Tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the comprehensive analysis of acylcarnitines in biological samples. semanticscholar.orgnih.govnih.gov This method offers high specificity and sensitivity, making it particularly suitable for newborn screening programs to detect inborn errors of metabolism. nih.govsigmaaldrich.comresearchgate.net The principle of MS/MS involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. For acylcarnitines, a common approach is to monitor for a characteristic product ion or a neutral loss, which provides a high degree of confidence in the identification and quantification of these compounds. nih.govresearchgate.net

The speed and simplicity of flow-injection analysis tandem mass spectrometry (FIA-MS/MS) allow for high-throughput screening of a large number of samples, which is crucial in clinical settings. mdpi.comsigmaaldrich.com This technique can simultaneously quantify a panel of acylcarnitines, providing a comprehensive metabolic profile from a single analysis. sigmaaldrich.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) Approaches

High-resolution mass spectrometry (HRMS) offers a significant advantage over lower-resolution techniques by providing highly accurate mass measurements. youtube.com This capability allows for the determination of the elemental composition of an analyte, which greatly enhances the confidence in its identification. youtube.compnnl.gov In the context of this compound analysis, HRMS can help to differentiate it from other isobaric compounds that may be present in a biological sample. nih.gov

Recent advancements have demonstrated that data acquired by HRMS for acylcarnitine quantification is comparable to that from traditional triple quadrupole instruments. nih.gov Furthermore, HRMS platforms can overcome some of the limitations encountered in newborn screening and allow for the combination of targeted screening with untargeted metabolomic approaches in a single analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

While direct infusion techniques are rapid, the use of liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) provides an additional layer of separation, which is critical for resolving isomeric and isobaric acylcarnitines. sigmaaldrich.comnih.gov This is particularly important for providing a more accurate and detailed acylcarnitine profile. restek.comchromatographyonline.com LC-MS/MS methods have been developed for the robust quantification of a wide range of acylcarnitine species, with varying chain lengths, in plasma and tissues. nih.govdaneshyari.com

The chromatographic separation, typically achieved using reversed-phase columns, allows for the distinction of compounds that would otherwise be indistinguishable by MS alone. nih.govrestek.com This methodology is essential for the differential diagnosis of various metabolic disorders where specific acylcarnitine isomers are indicative of a particular condition. restek.com

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8 columns are commonly used for separation. nih.govnih.gov |

| Mobile Phase | Gradients of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate, are employed for elution. nih.gov |

| Ionization Mode | Positive electrospray ionization (ESI) is typically used for the analysis of acylcarnitines. nih.gov |

| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) is frequently used for targeted quantification of specific acylcarnitines. nih.govnih.gov |

Direct Infusion Mass Spectrometry (DI-MS) Considerations

Direct infusion mass spectrometry (DI-MS), also known as flow injection analysis (FIA)-MS/MS, is a high-throughput technique that omits the chromatographic separation step. sigmaaldrich.comresearchgate.net This method is valued for its speed and is widely implemented in newborn screening laboratories for the rapid analysis of amino acids and acylcarnitines from dried blood spots. nih.govsigmaaldrich.com While DI-MS is highly efficient for screening purposes, a significant limitation is its inability to separate isomers. nih.gov This can lead to an overestimation of certain acylcarnitine concentrations due to isobaric interferences, potentially resulting in false-positive findings. nih.gov

Parallel Reaction Monitoring (PRM-MS) for Targeted Analysis

Parallel reaction monitoring (PRM) is a targeted quantitative technique performed on high-resolution, high-mass-accuracy mass spectrometers, such as quadrupole-Orbitrap or quadrupole-time-of-flight instruments. nih.govnih.govfrontiersin.orgresearchgate.net Unlike selected reaction monitoring (SRM) on a triple quadrupole instrument where discrete product ions are monitored, PRM allows for the parallel detection of all product ions of a targeted precursor in a single high-resolution scan. nih.govcreative-proteomics.com

This approach offers enhanced specificity and confidence in compound identification due to the acquisition of high-resolution product ion spectra. nih.gov For the analysis of this compound, PRM can provide a highly selective and sensitive targeted assay, minimizing interferences from the complex biological matrix. nih.gov

| Technique | Primary Advantage | Primary Limitation |

|---|---|---|

| Tandem MS (MS/MS) | High throughput and sensitivity, ideal for screening. semanticscholar.orgnih.gov | Limited separation of isomers without chromatography. nih.gov |

| High-Resolution MS (HRMS) | High mass accuracy for confident identification. youtube.com | May have a slower acquisition speed compared to triple quadrupoles. |

| LC-MS/MS | Excellent separation of isomers and isobars. nih.govrestek.com | Longer analysis time compared to direct infusion. nih.gov |

| Direct Infusion MS (DI-MS) | Very rapid analysis for high-throughput screening. sigmaaldrich.com | Inability to resolve isomeric compounds. nih.gov |

| Parallel Reaction Monitoring (PRM-MS) | High selectivity and confident quantification with high-resolution product ion spectra. nih.govcreative-proteomics.com | Requires more sophisticated instrumentation. nih.gov |

Sample Preparation and Derivatization Strategies for Analysis

The analysis of this compound and other acylcarnitines from biological matrices such as plasma, serum, or dried blood spots requires effective sample preparation to remove interfering substances and enhance analytical sensitivity. testcatalog.org A common initial step involves protein precipitation, often using methanol (B129727) or acetonitrile. daneshyari.comnih.gov

Derivatization is a frequently employed strategy in acylcarnitine analysis to improve their chromatographic and mass spectrometric properties. acs.orgacs.org The most common derivatization method is butylation, which converts the carboxylic acid group of the acylcarnitines into their butyl esters. nih.govnih.gov This process can enhance ionization efficiency and allows for the differentiation of certain isobaric species. nih.gov However, it is important to control the reaction conditions to prevent the hydrolysis of acylcarnitines, which could lead to inaccurate quantification. acs.orgacs.orgscispace.com Other derivatization reagents, such as pentafluorophenacyl trifluoromethanesulfonate (B1224126) and 3-nitrophenylhydrazine, have also been utilized to improve detection sensitivity and chromatographic separation. nih.govnih.govresearchgate.net In some methods, analysis of underivatized acylcarnitines is preferred to simplify the sample preparation workflow. daneshyari.com

Quantitative Analysis Principles in Metabolomics Research

The quantitative analysis of this compound within the broader field of metabolomics is a complex process that demands precision and adherence to established principles to ensure data accuracy and reliability. This is particularly crucial when investigating its potential as a biomarker for various metabolic disorders. At the core of this quantitative rigor are the use of internal standards, proper calibration, and comprehensive data quality control measures.

Importance of Internal Standards and Calibration

The accurate quantification of this compound, like other acylcarnitines, is heavily reliant on the use of internal standards and the generation of calibration curves. nih.gov Internal standards, which are molecules structurally similar to the analyte of interest but with a different mass (often due to isotopic labeling), are added to a sample in a known quantity before any sample preparation or analysis. iu.edunih.gov Their primary role is to correct for any loss of analyte during sample extraction and to account for variations in instrument response. nih.gov The use of stable-isotope labeled internal standards is a common practice in acylcarnitine analysis to compensate for potential losses during derivatization or other sample preparation steps. iu.edu

Calibration curves are essential for determining the concentration of an unknown sample. nih.gov These curves are constructed by analyzing a series of standards with known concentrations of the analyte. nih.gov A multi-point calibration curve, which uses several concentration points, is often employed to establish a linear response range for the analyte. nih.gov For acylcarnitine analysis, a seven-point or ten-point calibration curve with stable, isotopically-labeled internal standards can demonstrate a strong relationship between concentration and instrument response, often with a high correlation coefficient. nih.govbiocrates.com It is important to note that reference standards may not be available for all acylcarnitine species, including some hydroxylated forms. In such cases, quantification may be extrapolated by using the calibration of a structurally similar species. iu.edu

The following table illustrates a hypothetical calibration curve for this compound, demonstrating the relationship between concentration and the measured analytical signal.

| Concentration (μM) | Peak Area Ratio (Analyte/Internal Standard) |

| 0.1 | 0.05 |

| 0.5 | 0.25 |

| 1.0 | 0.50 |

| 5.0 | 2.50 |

| 10.0 | 5.00 |

| 25.0 | 12.50 |

| 50.0 | 25.00 |

This table represents example data and does not reflect actual experimental results.

Data Quality, Standardization, and Preprocessing in Biomarker Identification

Ensuring high data quality is paramount in metabolomics research, especially when identifying potential biomarkers like this compound. The raw data generated from analytical instruments contains both the desired biological information and unwanted noise or variations that are not relevant to the study. metwarebio.com Therefore, a series of data preprocessing steps are necessary to reduce this noise and highlight the meaningful biological insights. metwarebio.comnih.gov

Data preprocessing in metabolomics typically involves several stages:

Normalization: This process aims to reduce the impact of non-biological variations in the data. metwarebio.com Common normalization methods include total peak area normalization, where the value of a single metabolite is divided by the sum of all metabolites in that sample, and normalization using a reference compound like creatinine, which is often used in urine metabolomics. metwarebio.com

Outlier Screening and Handling: This step identifies and addresses samples that deviate significantly from the rest of the data, which could be due to experimental error. metwarebio.com

Missing Value Imputation: In metabolomics datasets, it is common to have missing values, which can be due to various reasons, including low abundance of a metabolite. nih.gov Different statistical methods can be used to estimate and fill in these missing values. nih.gov

Scaling and Transformation: These methods are applied to make the data more suitable for statistical analysis. nih.gov For instance, log transformation is often used to make the data conform to a normal distribution. metwarebio.com

The ultimate goal of these preprocessing steps is to generate a clean and reliable dataset that can be used for statistical analysis to identify significant differences in metabolite levels, such as an elevation of this compound, that may be indicative of a particular disease state. nih.gov

In Vitro and Ex Vivo Research Models for Metabolic Studies

To investigate the metabolism of this compound and its role in fatty acid oxidation, researchers often turn to in vitro and ex vivo models. These systems provide a controlled environment to study specific cellular and mitochondrial processes.

Cultured Cell Lines (e.g., Fibroblasts) in Fatty Acid Oxidation Research

Cultured human skin fibroblasts have proven to be a valuable in vitro model for studying inherited disorders of fatty acid oxidation. nih.govnih.gov These cells can be grown in the laboratory and used to investigate the metabolic consequences of specific enzyme deficiencies. nih.gov For instance, in the context of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, fibroblasts from affected individuals, when incubated with fatty acids like palmitate, show an accumulation of specific acylcarnitines, including hydroxypalmitoylcarnitine. nih.gov The analysis of acylcarnitine profiles in cultured fibroblasts allows for the diagnosis of LCHAD deficiency and its differentiation from other fatty acid oxidation disorders. nih.gov This approach provides a platform for in-depth analysis of metabolic pathways and can aid in the development of rational treatment strategies. nih.gov

Isolated Mitochondria and Organelle-Specific Metabolic Assays (e.g., Seahorse Analyzer)

To delve deeper into the specifics of fatty acid oxidation, researchers can utilize isolated mitochondria. This ex vivo approach allows for the direct measurement of mitochondrial function and the activity of specific enzymes involved in the beta-oxidation pathway. nih.gov Assays can be designed to measure the rate of oxygen consumption or the production of specific metabolites in the presence of different fatty acid substrates.

A powerful tool for real-time analysis of mitochondrial function is the Seahorse XF Analyzer. hpst.cz This instrument measures the two major energy-producing pathways in the cell: mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR). hpst.czmedispec.in The Seahorse XF Fatty Acid Oxidation Assay can be used to measure the oxidation of long-chain fatty acids like palmitate. hpst.cz This technology can be applied to various cell types, including cultured fibroblasts and isolated mitochondria, to assess mitochondrial function and the impact of specific genetic defects or therapeutic interventions on fatty acid metabolism. hpst.cznih.gov

The following table outlines the key parameters measured by a Seahorse XF Cell Mito Stress Test, which can be used to assess mitochondrial health in the context of fatty acid oxidation studies.

| Parameter | Description |

| Basal Respiration | The baseline oxygen consumption of the cells. |

| ATP Production | The portion of basal respiration used to generate ATP. |

| Proton Leak | The remaining basal respiration not coupled to ATP synthesis. |

| Maximal Respiration | The maximum rate of respiration the cell can achieve. |

| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. |

Source: Adapted from Seahorse XF promotional materials. hpst.cz

Advanced Research Paradigms and Future Directions

Systems Biology and Metabolomics Approaches to Acylcarnitine Networks

Systems biology, in conjunction with high-throughput metabolomics, offers a powerful lens through which to view the complex interplay of acylcarnitines, including 3-hydroxystearoylcarnitine, within broader metabolic networks. By simultaneously measuring a wide array of metabolites, researchers can construct comprehensive metabolic profiles that reveal how perturbations in one area, such as an increase in this compound, affect the entire system.

Metabolomic studies have begun to incorporate acylcarnitine profiling to understand various physiological and pathological states. For instance, in the context of metabolic syndrome, network analysis of plasma acylcarnitines has been employed to identify associations between specific acylcarnitine species and disease components. researchgate.net These approaches can elucidate the interconnectedness of fatty acid oxidation with other metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism. Future research will likely focus on building more sophisticated computational models that can predict metabolic flux and identify key regulatory nodes within the acylcarnitine network, with a specific focus on the contribution of long-chain species like this compound.

Table 1: Key Areas of Investigation for this compound in Systems Biology

| Research Area | Key Questions | Potential Impact |

| Metabolic Network Mapping | How does the concentration of this compound correlate with other acylcarnitines and key metabolic intermediates? | Identification of novel biomarkers for metabolic diseases. |

| Flux Balance Analysis | What are the predicted changes in metabolic fluxes through the fatty acid oxidation pathway when this compound levels are altered? | Understanding the dynamic regulation of energy metabolism. |

| Integration with other 'Omics' Data | How do changes in the transcriptome and proteome relate to alterations in the acylcarnitine profile, including this compound? | A more holistic understanding of metabolic regulation in health and disease. |

Elucidation of Novel Enzyme Activities and Regulatory Mechanisms

The synthesis and degradation of this compound are intrinsically linked to the activity of the mitochondrial trifunctional protein (MTP), a multi-enzyme complex that catalyzes the final three steps of long-chain fatty acid beta-oxidation. wikipedia.orggpnotebook.com This complex harbors the activities of long-chain 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase. gpnotebook.com

Mutations in the HADHA gene, which encodes the alpha-subunit of MTP containing the LCHAD activity, lead to LCHAD deficiency. medlineplus.govwikipedia.org This genetic disorder results in the accumulation of long-chain 3-hydroxyacylcarnitines, including this compound, which can be damaging to tissues such as the liver, heart, and muscles. wikipedia.org Future research will likely focus on understanding the nuanced regulation of MTP activity beyond simple substrate availability. This includes investigating the allosteric regulation of the enzyme complex, the impact of post-translational modifications on its function, and its interaction with other mitochondrial proteins. wikipedia.org Furthermore, exploring the potential for alternative enzymatic pathways that may produce or consume this compound could reveal novel regulatory points in fatty acid metabolism.

Investigation of Metabolic Channeling and Substrate Flux Dynamics

The concept of metabolic channeling, where intermediates of a metabolic pathway are passed directly from one enzyme to the next without diffusing into the bulk solvent, is particularly relevant for the beta-oxidation of fatty acids. embopress.org The organization of the enzymes of beta-oxidation into complexes, such as the MTP, is thought to facilitate this process, thereby increasing the efficiency of the pathway and preventing the accumulation of potentially toxic intermediates. embopress.org

Studies using fibroblasts from individuals with beta-oxidation enzyme deficiencies have provided evidence for intermediate channeling. In normal cells, longer-chain intermediates of beta-oxidation are not readily detected, suggesting they are efficiently processed within the enzyme complexes. nih.gov However, in cells with deficiencies in enzymes associated with the inner mitochondrial membrane, such as LCHAD, these longer-chain intermediates accumulate. nih.gov Future investigations will likely employ advanced techniques, such as stable isotope tracing and computational modeling, to more precisely map the flow of substrates through the beta-oxidation pathway. Understanding the dynamics of substrate flux and the extent of metabolic channeling will be crucial for developing therapeutic strategies for fatty acid oxidation disorders. A computational model of mitochondrial fatty acid oxidation has suggested that the flux can decline with increasing substrate concentrations, highlighting the complexity of its regulation. nih.gov

Understanding Tissue-Specific Metabolic Impact of this compound

The metabolic role and impact of this compound can vary significantly between different tissues, depending on their energy requirements and substrate preferences. Tissues with high rates of fatty acid oxidation, such as the heart, skeletal muscle, and liver, are particularly relevant in the context of this compound metabolism.

Research in mice has revealed the tissue-specific distribution of 3-hydroxyacylcarnitines. nih.govresearchgate.net Notably, significant levels of these metabolites were found in the heart, muscle, and brain of wild-type mice, suggesting that in these tissues, the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) may be a rate-limiting step in mitochondrial beta-oxidation. nih.govresearchgate.netgrafiati.com In contrast, in a mouse model of long-chain acyl-CoA dehydrogenase (LCAD) deficiency, these 3-hydroxyacylcarnitines were absent, indicating that the metabolic flux was blocked at an earlier step. nih.govresearchgate.net The accumulation of long-chain 3-hydroxy fatty acids, the precursors to 3-hydroxyacylcarnitines, has been shown to have detrimental effects, such as uncoupling oxidative phosphorylation in heart mitochondria, which could contribute to the cardiomyopathy seen in LCHAD deficiency. science.gov

Table 2: Tissue Distribution and Potential Metabolic Significance of 3-Hydroxyacylcarnitines

| Tissue | Relative Abundance of 3-Hydroxyacylcarnitines | Potential Metabolic Significance |

| Heart | High | LCHAD activity may be rate-limiting; accumulation can lead to impaired energy production and cardiomyopathy. |

| Skeletal Muscle | High | LCHAD activity may be rate-limiting; accumulation could contribute to myopathy and rhabdomyolysis. |

| Liver | Lower than heart and muscle | Plays a central role in fatty acid metabolism and ketone body production. |

| Brain | Present | May indicate a role for long-chain fatty acid oxidation in brain energy metabolism. |

Future studies should aim to elucidate the precise metabolic consequences of altered this compound levels in these and other tissues, which could lead to the development of tissue-targeted therapies.

Development of Advanced In Vitro Models for Metabolic Pathway Studies

To delve deeper into the cellular and molecular mechanisms involving this compound, sophisticated in vitro models that more accurately recapitulate the in vivo environment are essential. Traditional two-dimensional (2D) cell cultures often fail to capture the complex cell-cell and cell-matrix interactions that occur in tissues.

The development of three-dimensional (3D) cell culture models, such as spheroids and organoids, represents a significant advancement for studying metabolic pathways. oxfordglobal.comnuvisan.comnih.govmdpi.comnih.gov These models can be generated from primary cells or induced pluripotent stem cells (iPSCs) and can be used to create, for example, liver organoids to investigate metabolic diseases. oxfordglobal.com For studying fatty acid oxidation, 3D models of hepatocytes or cardiomyocytes can provide a more physiologically relevant context to assess the impact of genetic defects or pharmacological interventions on this compound metabolism. The use of microfluidic devices, often referred to as "organ-on-a-chip" technology, allows for the dynamic culture of cells and the precise control of the microenvironment, further enhancing the physiological relevance of these models. nih.gov

Exploration of the Role of this compound in Fundamental Cellular Processes (e.g., Senescence)

Beyond its role in energy metabolism, there is emerging evidence that acylcarnitines may be involved in fundamental cellular processes such as cellular senescence, a state of irreversible growth arrest. Senescent cells accumulate with age and contribute to age-related diseases. These cells often exhibit a senescence-associated secretory phenotype (SASP), characterized by the release of pro-inflammatory cytokines. researchgate.netmdpi.com

Recent studies have begun to link alterations in fatty acid metabolism to cellular senescence. One study demonstrated that in senescent pancreatic cancer cells, there was a significant decrease in the levels of several acylcarnitines. aging-us.comnih.gov This was associated with reduced expression of carnitine palmitoyltransferase 1C (CPT1C), an enzyme involved in fatty acid transport into the mitochondria. aging-us.comnih.gov While this research did not specifically measure this compound, it suggests that a general downregulation of acylcarnitine metabolism may be a feature of senescence. Conversely, another study showed that senescent endothelial cells sustain their SASP through enhanced fatty acid oxidation. mdpi.com Future research should investigate the specific role of this compound and other long-chain acylcarnitines in the induction and maintenance of cellular senescence and the SASP in various cell types. Understanding this connection could open new avenues for therapeutic interventions targeting age-related pathologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.